molecular formula C15H36N4 B1209037 N,N'-bis(3-aminopropyl)nonane-1,9-diamine CAS No. 56-22-4

N,N'-bis(3-aminopropyl)nonane-1,9-diamine

Cat. No.: B1209037
CAS No.: 56-22-4
M. Wt: 272.47 g/mol
InChI Key: JTXGXJZZAIHSKO-UHFFFAOYSA-N
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Description

N,N’-bis(3-aminopropyl)nonane-1,9-diamine is an organic compound with the molecular formula C15H36N4. It is a linear polyamine, which means it contains multiple amine groups along a carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-aminopropyl)nonane-1,9-diamine typically involves a multi-step process:

Industrial Production Methods

In industrial settings, the production of N,N’-bis(3-aminopropyl)nonane-1,9-diamine may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-aminopropyl)nonane-1,9-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(3-aminopropyl)nonane-1,9-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(3-aminopropyl)nonane-1,9-diamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(3-aminopropyl)nonane-1,9-diamine is unique due to its longer carbon chain, which provides distinct physical and chemical properties compared to its shorter chain analogues. This makes it suitable for specific applications where longer chain length is advantageous .

Properties

IUPAC Name

N,N'-bis(3-aminopropyl)nonane-1,9-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H36N4/c16-10-8-14-18-12-6-4-2-1-3-5-7-13-19-15-9-11-17/h18-19H,1-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXGXJZZAIHSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCNCCCN)CCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204566
Record name TE 393
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-22-4
Record name TE 393
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TE 393
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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